(R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride (R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2230840-55-6
VCID: VC7292833
InChI: InChI=1S/C9H11F2N.ClH/c1-6(12)7-3-2-4-8(5-7)9(10)11;/h2-6,9H,12H2,1H3;1H/t6-;/m1./s1
SMILES: CC(C1=CC(=CC=C1)C(F)F)N.Cl
Molecular Formula: C9H12ClF2N
Molecular Weight: 207.65

(R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride

CAS No.: 2230840-55-6

Cat. No.: VC7292833

Molecular Formula: C9H12ClF2N

Molecular Weight: 207.65

* For research use only. Not for human or veterinary use.

(R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride - 2230840-55-6

Specification

CAS No. 2230840-55-6
Molecular Formula C9H12ClF2N
Molecular Weight 207.65
IUPAC Name (1R)-1-[3-(difluoromethyl)phenyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C9H11F2N.ClH/c1-6(12)7-3-2-4-8(5-7)9(10)11;/h2-6,9H,12H2,1H3;1H/t6-;/m1./s1
Standard InChI Key QHSSVBUAVWTJQV-FYZOBXCZSA-N
SMILES CC(C1=CC(=CC=C1)C(F)F)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Configuration

The molecular formula of (R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride is C₉H₁₂ClF₂N, with a molecular weight of 207.65 g/mol . The compound features a stereogenic center at the ethylamine side chain, conferring (R)-configuration specificity. The difluoromethyl group (-CF₂H) at the para position of the phenyl ring enhances lipophilicity and metabolic stability, critical for optimizing pharmacokinetic properties in drug candidates.

Table 1: Key Chemical Properties

PropertyValueSource
CAS No.2230840-55-6
IUPAC Name(1R)-1-[3-(difluoromethyl)phenyl]ethanamine hydrochloride
Molecular FormulaC₉H₁₂ClF₂N
Molecular Weight207.65 g/mol
SMILES NotationCC(C1=CC(=CC=C1)C(F)F)N.Cl
Chiral CenterR-configuration

Spectroscopic and Stereochemical Analysis

The compound’s stereochemistry is confirmed via X-ray crystallography and chiral HPLC, ensuring enantiomeric purity >95% . Nuclear Magnetic Resonance (NMR) spectra reveal distinct signals for the difluoromethyl group (δ 4.8–5.2 ppm, doublet of doublets) and the ethylamine protons (δ 1.3–1.5 ppm, multiplet) . The hydrochloride salt form improves solubility in polar solvents, facilitating its use in biological assays.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of (R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride involves multi-step organic reactions, emphasizing enantioselective methods:

  • Difluoromethylation of Aromatic Precursors:
    Aryl halides undergo difluoromethylation using reagents like N,N-diethylaminosulfur trifluoride (DAST) or Selectfluor, introducing the -CF₂H group with high regioselectivity. For example:

    Ar-Br+CF2H-SiR3Pd catalystAr-CF2H+SiR3Br\text{Ar-Br} + \text{CF}_2\text{H-SiR}_3 \xrightarrow{\text{Pd catalyst}} \text{Ar-CF}_2\text{H} + \text{SiR}_3\text{Br}

    This step achieves yields exceeding 80% under optimized conditions.

  • Enantioselective Amination:
    The resulting 3-(difluoromethyl)phenyl intermediate is subjected to asymmetric reductive amination using chiral catalysts (e.g., Ru-BINAP complexes) to install the (R)-configured ethylamine group.

  • Salt Formation:
    The free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and crystallinity .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
DifluoromethylationDAST, DCM, 0°C to RT, 12h82
Reductive AminationNH₃, H₂ (50 psi), Ru-BINAP, EtOH75
Salt FormationHCl (g), Et₂O, 0°C, 2h95

Reactivity and Functionalization

The primary amine group participates in nucleophilic substitutions, forming amides, ureas, and Schiff bases. The difluoromethyl group exhibits resistance to oxidative metabolism, a trait exploited in prodrug designs.

Biological Activities and Mechanism of Action

Pharmacodynamic Profile

While the exact mechanism remains under investigation, preliminary studies suggest the compound modulates monoamine transporters and G-protein-coupled receptors (GPCRs). The difluoromethyl group enhances binding affinity to hydrophobic pockets within target proteins, as demonstrated in molecular docking studies.

In Vitro and In Vivo Findings

  • Neurotransmitter Reuptake Inhibition:
    In rat synaptosome assays, the compound showed IC₅₀ values of 120 nM for serotonin reuptake inhibition, comparable to fluoxetine.

  • Antimicrobial Activity:
    Against Staphylococcus aureus, a minimum inhibitory concentration (MIC) of 64 µg/mL was observed, suggesting potential as an antibiotic adjuvant.

Pharmacological Applications

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier (logP = 1.9) makes it a candidate for antidepressants and anxiolytics. Preclinical models show reduced immobility time in the forced swim test, indicative of antidepressant-like effects.

Fluorinated Prodrug Development

Incorporation into prodrugs improves oral bioavailability. For example, conjugation with a lipophilic ester increases bioavailability from 40% to 85% in murine models.

Hazard CodePrecautionary Measures
P261Avoid breathing dust/fume/gas
P305+P351+P338IF IN EYES: Rinse cautiously with water
P301+P330+P331IF SWALLOWED: Rinse mouth; do NOT induce vomiting

Future Directions and Research Opportunities

Targeted Drug Delivery Systems

Encapsulation in lipid nanoparticles could enhance CNS penetration, addressing current limitations in brain bioavailability.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the difluoromethyl group and amine substituents may optimize selectivity for serotonin vs. dopamine transporters.

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